6-Methylene-1,4-oxazepane: A Privileged sp³-Rich Scaffold for Next-Generation Drug Discovery
6-Methylene-1,4-oxazepane: A Privileged sp³-Rich Scaffold for Next-Generation Drug Discovery
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary: The sp³ Imperative in Drug Design
In the contemporary landscape of medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic rings has been identified as a major contributor to clinical attrition due to poor aqueous solubility and off-target toxicity. To "escape from flatland," drug developers are increasingly turning to saturated, sp³-rich heterocycles that offer enhanced three-dimensional (3D) diversity[1].
While the six-membered morpholine ring is a ubiquitous and well-validated feature in numerous approved drugs, its rigid chair conformation limits spatial exploration. Its seven-membered counterpart, the 1,4-oxazepane ring, represents a highly attractive alternative for scaffold hopping[1]. Specifically, 6-methylene-1,4-oxazepane (and its Boc-protected derivative, tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate) has emerged as a critical building block. The exocyclic double bond at the C6 position serves as a versatile synthetic handle, allowing chemists to construct complex spirocycles and functionalized libraries without disrupting the core heterocyclic conformation[2].
Structural and Physicochemical Profiling
The fundamental difference between morpholine and 1,4-oxazepane lies in their size, flexibility, and vectorial projection of substituents[3]. 1,4-Oxazepanes possess a higher degree of conformational freedom, adopting multiple low-energy conformations that can adapt to complex protein binding pockets[3].
Table 1: Physicochemical Comparison of Morpholine vs. 1,4-Oxazepane Scaffolds
| Property | Morpholine (6-membered) | 1,4-Oxazepane (7-membered) | Rationale for Difference |
| Conformational Flexibility | Rigid (Defined chair conformation) | Flexible (Multiple low-energy states) | The 7-membered ring has higher conformational freedom, advantageous for induced-fit target binding[3]. |
| Lipophilicity (LogP) | Generally lower | Potentially higher | The expanded carbon framework increases baseline lipophilicity, though this is highly tunable via substituents[1]. |
| Aqueous Solubility | Generally high | Variable | Increased lipophilicity of the naked 1,4-oxazepane scaffold may slightly reduce aqueous solubility compared to morpholine[1]. |
| 3D Shape & Vectorial Projection | Linear/Equatorial exit vectors | Diverse spatial arrangement | The 1,4-oxazepane ring provides novel spatial arrangements, improving potency and selectivity (e.g., in dopamine D₄ receptor ligands)[1][4]. |
Logical Workflow: Scaffold Hopping & Functionalization
The strategic value of 6-methylene-1,4-oxazepane lies in its exocyclic alkene. This moiety is primed for late-stage functionalization, enabling the rapid assembly of diverse compound libraries targeting novel biological spaces, including KRAS[5] and BTK[6] inhibitors.
Fig 1. Scaffold hopping from morpholine to 1,4-oxazepane and subsequent functionalization pathways.
De Novo Synthesis & Mechanistic Pathway
The synthesis of the protected scaffold, tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate (CAS: 748805-96-1, MW: 213.27 g/mol , SMILES: CC(C)(C)OC(=O)N1CCOCC(=C)C1)[7], relies on a robust double-alkylation/cyclization strategy.
Protocol 1: Synthesis of tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate
This protocol utilizes a convergent cyclization approach, leveraging the dual nucleophilicity of N-Boc-ethanolamine.
Materials:
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3-chloro-2-(chloromethyl)prop-1-ene (1.0 eq)
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tert-butyl (2-hydroxyethyl)carbamate (N-Boc-ethanolamine) (1.0 eq)
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Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.27 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
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Preparation of the Electrophile: Dissolve 3-chloro-2-(chloromethyl)prop-1-ene in anhydrous DMF under an inert nitrogen or argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
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Causality: Strict temperature control at 0 °C is mandatory to prevent the premature elimination or intermolecular polymerization of the highly reactive bis-allylic chloride[6].
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Base Addition: Carefully add NaH (2.27 eq) to the cooled solution in portions. Stir the suspension at 0 °C for 30 minutes.
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Causality: The use of an excess of NaH (>2 equivalents) is a critical self-validating step; it ensures the complete, simultaneous deprotonation of both the hydroxyl group and the carbamate nitrogen of the incoming nucleophile, which is necessary for the subsequent double-alkylation[6].
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Nucleophile Introduction: Add a solution of tert-butyl (2-hydroxyethyl)carbamate in DMF dropwise to the mixture.
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Causality: Dropwise addition maintains a pseudo-high dilution environment. This kinetic control heavily favors intramolecular cyclization (forming the 7-membered ring) over unwanted intermolecular oligomerization[8].
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Cyclization & Maturation: Allow the reaction to slowly warm to room temperature and stir until completion (typically monitored via LC-MS). The alkoxide and the deprotonated carbamate sequentially attack the allylic chlorides, successfully closing the 1,4-oxazepane ring.
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Quenching & Extraction: Quench the excess NaH cautiously with cold water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers extensively with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel column chromatography to yield the pure tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate[7].
Protocol 2: Deprotection to 6-Methylene-1,4-oxazepane Hydrochloride
To utilize the scaffold in drug library assembly, the secondary amine must be unmasked.
Step-by-Step Methodology:
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Dissolve the purified tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate in a minimal volume of anhydrous dichloromethane (DCM)[9].
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Add an excess of 4M HCl in dioxane at 0 °C.
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Stir the mixture at room temperature for 1-2 hours.
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Causality: The highly acidic environment selectively protonates and cleaves the tert-butyl carbamate. The generation of isobutylene and carbon dioxide gas acts as a thermodynamic sink, driving the deprotection to 100% completion.
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Concentrate the mixture under vacuum. Triturate the resulting solid with diethyl ether to precipitate 6-Methylene-1,4-oxazepane hydrochloride (CAS: 2305079-83-6).
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Filter and dry the highly polar, water-soluble hydrochloride salt under high vacuum prior to downstream coupling reactions[9].
Fig 2. Step-by-step synthetic workflow for 6-methylene-1,4-oxazepane hydrochloride.
Downstream Applications in Medicinal Chemistry
The 6-methylene-1,4-oxazepane scaffold is not merely a structural curiosity; it is actively deployed in the synthesis of next-generation therapeutics.
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Spirocyclic Scaffolds: The exocyclic methylene can undergo epoxidation or cyclopropanation to generate spiroacetal analogues and spiro-epoxides. These sp³-rich molecular scaffolds are virtually unexplored in legacy drug discovery, providing a massive, unpatented chemical space for compound library assembly[2].
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Targeted Receptor Ligands: The unique spatial arrangement of the 1,4-oxazepane ring has been proven to enhance binding affinity and selectivity in neuro-active compounds, specifically acting as potent dopamine D₄ receptor ligands[4].
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Kinase & GTPase Inhibitors: Recent patent literature highlights the integration of the 6-methylene-1,4-oxazepane core into complex targeted therapies, including covalent BTK inhibitors[6] and KRAS inhibitors[5], demonstrating its robust stability and favorable ADME profile in modern oncology pipelines.
References
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[1] Benchchem. A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. Available at:
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[4] PubMed. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Available at:
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[3] Benchchem. A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. Available at:
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[6] Google Patents. WO2022032019A1 - Btk inhibitors. Available at:
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PubMed. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. Available at:
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[8] ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Available at:
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[5] Google Patents. WO2025006967A1 - Kras inhibitors. Available at:
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Sigma-Aldrich. 6-Methylene-[1,4]oxazepane hydrochloride | 2305079-83-6. Available at:
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[9] Google Patents. EP4387967A1 - Dérivés de 1, 4-oxazépane et leurs utilisations. Available at:
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[7] Biola University. Superior Tert-Butyl 6-Methylene-1,4-Oxazepane-4-Carboxylate. Available at:
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